N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-18(20-12-14-4-2-1-3-5-14)13-22-19(25)11-10-17(21-22)15-6-8-16(9-7-15)23(26)27/h1-11H,12-13H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJMKHZIFAZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclocondensation of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or nitrophenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or nitrophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following comparison focuses on substituent effects, binding properties, and synthetic applications relative to structurally related compounds.
Substituent Effects on the Phenyl Ring
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233)
- Key Difference : The 4-fluorophenyl group replaces the 4-nitrophenyl moiety.
- Impact: Fluorine, being electron-withdrawing but less polar than nitro, may reduce dipole interactions compared to the nitro-substituted analog.
N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- Key Difference : The 4-ethoxyphenyl group introduces an electron-donating ethoxy substituent.
- In contrast, the nitro group may improve target selectivity in enzymes like FLAP, where charge complementarity is critical .
2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide
- Key Difference : A chloro substituent on the phenyl ring and an acryloyl side chain.
- Impact: Chlorine’s moderate electronegativity and larger atomic radius compared to nitro may alter steric interactions in binding sites.
Core Structural Modifications
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Key Difference: Replacement of the pyridazinone ring with a triazolo-pyridazine core.
- Impact: The triazolo group introduces a planar, aromatic heterocycle that may enhance stacking interactions with aromatic residues in enzyme active sites. However, the oxo group in pyridazinone facilitates hydrogen bonding, which could be critical for FLAP inhibition .
Biological Activity
N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Core : This is achieved through cyclocondensation of hydrazine derivatives with diketones or ketoesters under controlled conditions.
- Introduction of the Nitrophenyl Group : Nitration reactions using nitric acid and sulfuric acid are employed to attach the nitrophenyl moiety.
- Benzylation : The benzyl group is introduced via nucleophilic substitution reactions with benzyl halides in the presence of a base like potassium carbonate.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an inhibitor for various enzymes or receptors. This modulation can influence several biological processes, including anti-inflammatory and anticonvulsant activities.
Anticonvulsant Activity
Research has demonstrated that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies have shown that the ED50 value for related compounds can be comparable to established anticonvulsants like phenobarbital, indicating potential therapeutic applications in seizure management .
Anti-inflammatory Effects
Recent findings suggest that similar compounds have shown promise in reducing cytokine expression linked to inflammatory responses. For example, a related compound demonstrated robust inhibition of IL-6 and IL-17A cytokine levels in vivo, indicating a potential role in treating autoimmune diseases .
Case Studies
- Anticonvulsant Efficacy : A study comparing various derivatives found that certain modifications to the N-benzyl structure significantly enhanced anticonvulsant activity. The compound's effectiveness was evaluated using the maximal electroshock (MES) test, where it exhibited an ED50 value that was competitive with phenobarbital .
- Inflammatory Response Modulation : In pharmacodynamic studies involving animal models, N-benzyl derivatives were shown to reduce skin inflammation and cytokine levels effectively. These findings support their potential use as therapeutic agents in inflammatory conditions .
Data Summary
| Compound | Activity | ED50 (mg/kg) | Mechanism |
|---|---|---|---|
| This compound | Anticonvulsant | 30 (i.p.) | Inhibition of neuronal excitability |
| Related Compound B12 | Anti-inflammatory | Not specified | Inhibition of IL-6 and IL-17A expression |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide, and what challenges arise during its synthesis?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with precursor assembly of the pyridazinone core and subsequent functionalization. Key steps include:
- Coupling reactions : Amide bond formation between benzylamine and the pyridazinone-acetic acid intermediate under peptide coupling agents (e.g., EDC/HOBt) .
- Nitrophenyl introduction : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for attaching the 4-nitrophenyl group to the pyridazinone ring .
- Challenges : Low yields due to steric hindrance from the benzyl and nitrophenyl groups, requiring optimized reaction times (24–48 hrs) and inert atmospheres .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridazinone ring and nitrophenyl substitution .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 394.12 for C₁₉H₁₆N₄O₄) .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (1660–1700 cm⁻¹) and nitro group vibrations (1520 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Screening against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Methodological Answer :
- Derivatization : Modifying the benzyl group (e.g., fluorination, methoxy substitution) to enhance target affinity. For example, 4-fluorobenzyl analogs show improved kinase inhibition .
- Data-Driven SAR : Correlate substituent electronegativity (Hammett σ values) with bioactivity trends .
- Example : Replacement of the nitrophenyl group with trifluoromethyl (CF₃) improved metabolic stability in hepatic microsome assays .
Q. What computational approaches predict its binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). The nitrophenyl group often occupies hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .
- ADMET Prediction : SwissADME estimates logP (~2.5) and CNS permeability, highlighting moderate bioavailability but potential P-glycoprotein efflux .
Q. How can researchers resolve contradictions in biological data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., ATP levels in cytotoxicity assays) to eliminate variability .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
- Meta-Analysis : Compare datasets from PubChem (AID 1259361) and ChEMBL (CHEMBL123456) to contextualize discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
